molecular formula C8H10N2O3S B1300213 4-(Thiazol-2-ylcarbamoyl)-butyric acid CAS No. 100377-67-1

4-(Thiazol-2-ylcarbamoyl)-butyric acid

Cat. No.: B1300213
CAS No.: 100377-67-1
M. Wt: 214.24 g/mol
InChI Key: KIGCPAJFAFXJHS-UHFFFAOYSA-N
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Description

4-(Thiazol-2-ylcarbamoyl)-butyric acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents

Future Directions

Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . This suggests that “4-(Thiazol-2-ylcarbamoyl)-butyric acid” and its derivatives could be of interest for future research in drug development.

Biochemical Analysis

Biochemical Properties

4-(Thiazol-2-ylcarbamoyl)-butyric acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical environments . The compound has been shown to interact with enzymes such as cytochrome P450s, which are involved in drug metabolism . Additionally, it can bind to proteins involved in cellular signaling pathways, influencing their activity and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell . These interactions can lead to changes in cell function, including proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit signaling pathways by interacting with key proteins involved in these pathways . These molecular interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . It can undergo degradation in the presence of certain enzymes, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and carboxylesterases, which play a role in its metabolism . The compound can undergo oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to proteins that facilitate its distribution to specific cellular compartments . These interactions can influence the compound’s localization and accumulation within cells and tissues, affecting its biological activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity . For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can affect cellular metabolism .

Preparation Methods

The synthesis of 4-(Thiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of thiazole derivatives with butyric acid or its derivatives. One common method includes the use of N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents in dry acetonitrile . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

4-(Thiazol-2-ylcarbamoyl)-butyric acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-(Thiazol-2-ylcarbamoyl)-butyric acid has several scientific research applications, including:

Comparison with Similar Compounds

4-(Thiazol-2-ylcarbamoyl)-butyric acid can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

5-oxo-5-(1,3-thiazol-2-ylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c11-6(2-1-3-7(12)13)10-8-9-4-5-14-8/h4-5H,1-3H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCPAJFAFXJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352130
Record name 4-(Thiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100377-67-1
Record name 4-(Thiazol-2-ylcarbamoyl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-THIAZOLYL)GLUTARAMIC ACID
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